N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide
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Description
Indole derivatives have been found to possess various biological activities such as anti-inflammatory, anti-bacterial, anti-viral, analgesic, and anti-tumor activities . Many indole compounds were effective in causing a marked increase in growth inhibition activity against various types of bacteria, fungi, and viruses .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one was used as a base to the synthesis of new 3-(pyrimidin-4-yl)-1H-indole derivatives .
Chemical Reactions Analysis
In the synthesis of similar compounds, reaction of N-ethyl-3-acetylindole with phenylhydrazine and hydroxylamine hydrochloride gave pyrazolyl-indole and oxazolyl-indole derivatives .
Mechanism of Action
Target of Action
It is known that indole derivatives have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets and cause various changes . For instance, some indole compounds have been found to possess anti-inflammatory, anti-bacterial, anti-viral, analgesic, and anti-tumor activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways . For instance, some indole compounds have been found to inhibit protein and poly-nucleic acid syntheses .
Result of Action
Some indole compounds have been found to cause a marked increase in growth inhibition activity against various types of bacteria, fungi, and viruses .
Properties
IUPAC Name |
N-(1-ethylindol-3-yl)-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-23-16-19(18-10-6-7-11-20(18)23)22-21(26)25-14-12-24(13-15-25)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPIHKBYZUETQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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